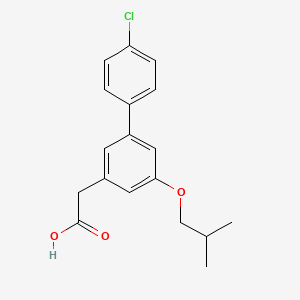
3-Biphenylacetic acid, 4'-chloro-5-isobutoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-Chloro-5-isobutoxy-3-biphenylacetic acid is a chemical compound with the molecular formula C18H19ClO3 It is known for its unique structure, which includes a biphenyl core substituted with a chloro group and an isobutoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Chloro-5-isobutoxy-3-biphenylacetic acid typically involves multiple steps, starting from commercially available biphenyl derivatives. One common synthetic route includes the following steps:
Halogenation: Introduction of the chloro group to the biphenyl core using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Etherification: Introduction of the isobutoxy group through an etherification reaction using isobutyl alcohol and a suitable catalyst.
Acylation: Formation of the acetic acid moiety through acylation reactions, often using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of 4’-Chloro-5-isobutoxy-3-biphenylacetic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
4’-Chloro-5-isobutoxy-3-biphenylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of methoxy or cyano derivatives.
科学的研究の応用
4’-Chloro-5-isobutoxy-3-biphenylacetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4’-Chloro-5-isobutoxy-3-biphenylacetic acid involves its interaction with specific molecular targets and pathways. The chloro and isobutoxy groups play a crucial role in its reactivity and binding affinity. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
4’-Chloro-3-biphenylacetic acid: Lacks the isobutoxy group, which may affect its reactivity and applications.
5-Isobutoxy-3-biphenylacetic acid:
4’-Chloro-5-methoxy-3-biphenylacetic acid: Contains a methoxy group instead of an isobutoxy group, which may alter its biological activity.
Uniqueness
4’-Chloro-5-isobutoxy-3-biphenylacetic acid is unique due to the presence of both chloro and isobutoxy groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.
特性
CAS番号 |
61888-63-9 |
|---|---|
分子式 |
C18H19ClO3 |
分子量 |
318.8 g/mol |
IUPAC名 |
2-[3-(4-chlorophenyl)-5-(2-methylpropoxy)phenyl]acetic acid |
InChI |
InChI=1S/C18H19ClO3/c1-12(2)11-22-17-8-13(9-18(20)21)7-15(10-17)14-3-5-16(19)6-4-14/h3-8,10,12H,9,11H2,1-2H3,(H,20,21) |
InChIキー |
TVPAJWGXBGUWSU-UHFFFAOYSA-N |
正規SMILES |
CC(C)COC1=CC(=CC(=C1)C2=CC=C(C=C2)Cl)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


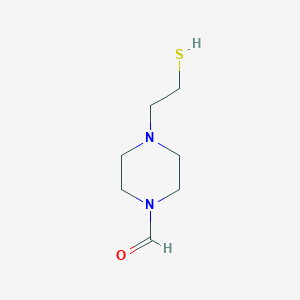
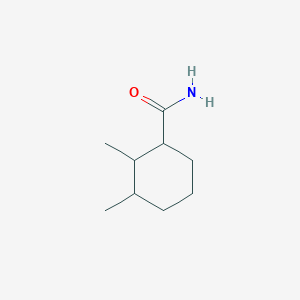
![Dodecanamide, N-[3-(4-morpholinyl)propyl]-](/img/structure/B13812281.png)
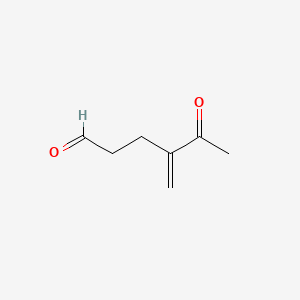
![9-[(1S,3R,4S)-2-Methylene-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]cyclopentyl]-6-(phenylmethoxy)-9H-Purin-2-amine](/img/structure/B13812306.png)
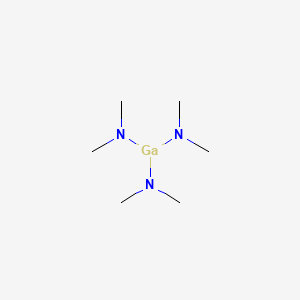
![7-Azatricyclo[4.3.0.03,9]nonane](/img/structure/B13812311.png)
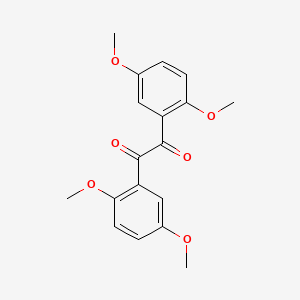
![(5E)-5-(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-3-[(Z)-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B13812323.png)
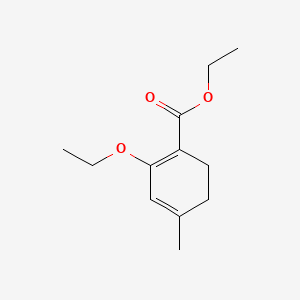
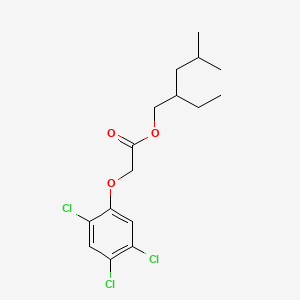
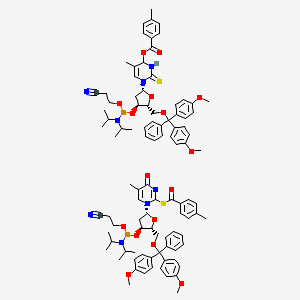
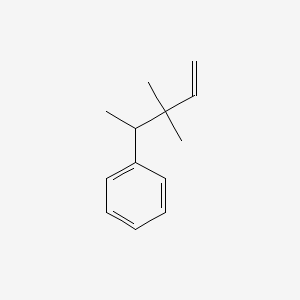
![2,5,7-Trimethyl-1,4-diazabicyclo[2.2.2]octane](/img/structure/B13812344.png)
